molecular formula C18H16N2O3S2 B11131385 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B11131385
M. Wt: 372.5 g/mol
InChI Key: JHVNULBCWHHWAB-PTNGSMBKSA-N
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Description

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide is a complex organic compound that features a thiazolidinone core, a benzylidene group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide typically involves the condensation of a thiazolidinone derivative with a benzylidene compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The furan moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazolidinone core is known to interact with certain enzymes, making it a candidate for drug development.

Medicine

Medicinally, this compound and its derivatives have shown promise in the treatment of diseases such as cancer and bacterial infections. Their ability to inhibit specific enzymes makes them potential therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide involves its interaction with molecular targets such as enzymes. The thiazolidinone core can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 3-[(5Z)-5-(4-dimethylaminobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

What sets 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide apart from similar compounds is the presence of the furan moiety. This group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C18H16N2O3S2/c21-16(19-12-14-7-4-10-23-14)8-9-20-17(22)15(25-18(20)24)11-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,19,21)/b15-11-

InChI Key

JHVNULBCWHHWAB-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3=CC=CO3

Origin of Product

United States

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